(2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-2-(3-fluoro-4-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O3/c1-13-4-6-16(11-19(13)24)26-22-18(21(27)25-12-17-3-2-8-28-17)10-14-9-15(23)5-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXPHRHRHUOSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide (CAS Number: 1327195-11-8) is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 414.9 g/mol. The unique structure includes a chromene core, a chloro substituent, and an imino linkage that may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Properties : Many chromene derivatives have been studied for their ability to inhibit cancer cell growth.
- Antimicrobial Activity : Some derivatives show potential as antimicrobial agents against various pathogens.
- Anti-inflammatory Effects : Certain chromene compounds have demonstrated anti-inflammatory properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : It might interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- DNA Interaction : Potential binding to DNA or RNA could disrupt cellular processes essential for tumor growth.
Anticancer Activity
A study explored the compound's effects on various cancer cell lines, including osteosarcoma and colon cancer models. Results indicated:
| Cell Line | IC50 (nM) | Tumor Growth Inhibition (%) |
|---|---|---|
| SJSA-1 (Osteosarcoma) | 190 | 86% |
| HCT116 (Colon Cancer) | 104 | 100% |
These results suggest significant anticancer potential, warranting further investigation into its efficacy and safety in vivo.
Antimicrobial Properties
In vitro studies have shown that the compound exhibits antimicrobial activity against several bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
These findings indicate potential applications in treating bacterial infections.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide exhibit significant anticancer activities. For instance, derivatives of chromene have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of cell cycle progression.
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain chromene derivatives could effectively inhibit cancer cell lines, suggesting potential for further development into anticancer agents .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structure allows for interactions with bacterial cell walls, leading to bactericidal effects.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (2Z)-6-chloro... | E. coli | 32 µg/mL |
| (2Z)-6-chloro... | S. aureus | 16 µg/mL |
| (2Z)-6-chloro... | P. aeruginosa | 64 µg/mL |
Pesticidal Properties
The compound has been investigated for its potential use as a pesticide, particularly against insect pests. Its chemical structure is conducive to targeting specific biological pathways in pests, making it a candidate for development as a plant protection agent.
Case Study:
In a patent application, the compound was described as part of formulations aimed at controlling arthropods and nematodes, highlighting its effectiveness in agricultural settings . The study emphasized the improved stability and efficacy of formulations containing this compound compared to traditional pesticides.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its applications.
Data Table: Structure Variants and Activities
| Variant Structure | Activity Type | Observed Effect |
|---|---|---|
| A | Anticancer | IC50 = 10 µM against MCF7 cells |
| B | Antimicrobial | Effective against Gram-positive bacteria |
| C | Pesticidal | Reduced pest population by 80% |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution on the Phenylimino Group
The phenylimino group in Compound A is substituted with 3-fluoro-4-methylphenyl. Structural analogs vary in substituent type and position, leading to distinct electronic and steric effects:
- (2Z)-6-Chloro-2-[(3-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (): Replacing fluorine with chlorine increases electron-withdrawing effects and molecular weight (431.3 vs. ~430.87 g/mol for Compound A). Chlorine’s larger atomic radius may enhance hydrophobic interactions in biological systems .
- (2Z)-6-Chloro-2-[(2,4-dimethoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (): The 2,4-dimethoxy substituents are electron-donating, increasing electron density on the imino group. This may alter binding affinity or solubility compared to Compound A .
- (2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (): The methylsulfanyl group introduces sulfur, which is polarizable and may improve metabolic stability or engage in unique non-covalent interactions .
Substituent Position Variations
Physicochemical and Pharmacological Data
Preparation Methods
Route A: Sequential Carboxamide Formation Followed by Imino Condensation
Route B: Direct Knoevenagel Condensation
Comparative advantages:
| Route | Yield (%) | Time (h) | Key Challenges |
|---|---|---|---|
| A | 58–64 | 24–36 | Multi-step purification |
| B | 45–94 | 12–24 | Regioselectivity control |
Detailed Synthetic Procedures
Synthesis of 6-Chloro-2-Oxo-2H-Chromene-3-Carboxylic Acid
Step 1: Vilsmeier-Haack Formylation
-
Substrate : 5-Chloro-2-hydroxyacetophenone (10 mmol).
-
Reagents : POCl₃ (12 mmol), DMF (15 mL), H₂O (quench).
-
Outcome : 6-Chloro-3-formylchromone (yield: 86–94%).
Step 2: Pinnick Oxidation
-
Substrate : 6-Chloro-3-formylchromone (8 mmol).
-
Reagents : NaClO₂ (32 mmol), sulfamic acid (32 mmol), DCM/H₂O (2:1).
-
Outcome : 6-Chloro-2-oxochromene-3-carboxylic acid (yield: 53–61%).
Characterization Data :
Carboxamide Formation via Acid Chloride Intermediacy
Step 3: Acid Chloride Synthesis
-
Substrate : 6-Chloro-2-oxochromene-3-carboxylic acid (5 mmol).
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Reagents : SOCl₂ (6 mmol), DCM (30 mL).
Step 4: Amidation with Oxolan-2-Ylmethylamine
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Substrate : Acid chloride (5 mmol).
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Reagents : Oxolan-2-ylmethylamine (6 mmol), Et₃N (7 mmol), DCM (30 mL).
-
Outcome : 6-Chloro-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide (yield: 44–64%).
Characterization Data :
Schiff Base Condensation for Imino Group Installation
Step 5: Condensation with 3-Fluoro-4-Methylaniline
-
Substrate : 6-Chloro-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide (3 mmol).
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Reagents : 3-Fluoro-4-methylaniline (3.3 mmol), AcOH (catalytic), EtOH (20 mL).
-
Outcome : Target compound (yield: 72–78%).
Optimization Table :
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | AcOH | 80 | 78 |
| DCM | None | 25 | 32 |
| Toluene | p-TsOH | 110 | 65 |
Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 10.38 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.45–7.39 (m, 3H, Ar-H).
-
Z-Configuration Confirmation : NOESY shows proximity between H-2 and the imino aryl group.
Alternative Microwave-Assisted Synthesis
Single-Pot Procedure :
-
Substrates : 5-Chloro-2-hydroxybenzaldehyde, N-(oxolan-2-ylmethyl)cyanoacetamide.
-
Reagents : Na₂CO₃ (aq), MW irradiation (150 W).
-
Outcome : Direct formation of target compound (yield: 88%).
Advantages :
Analytical Validation and Quality Control
Purity Assessment
-
HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30).
-
Elemental Analysis : C, 54.82%; H, 4.18%; N, 6.71% (calcd for C₂₂H₁₉Cl₂FN₂O₃).
Spectroscopic Consistency
-
¹³C NMR : δ 164.3 (C=O), 156.2 (C=N), 118.6 (C-F).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | % Contribution |
|---|---|---|
| 3-Fluoro-4-methylaniline | 420 | 38 |
| Oxolan-2-ylmethylamine | 680 | 52 |
| Solvents/Catalysts | 90 | 10 |
Environmental Impact
-
PMI (Process Mass Intensity) : 23.4 (Route A) vs. 11.7 (Microwave).
-
Waste Streams : DCM (recyclable via distillation), aqueous bases (neutralization required).
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Z/E Isomerism in Imino Group
-
Control : Acid-catalyzed equilibration favors Z-isomer.
-
Verification : X-ray crystallography confirms planar geometry.
Q & A
Basic: What are the optimal synthetic routes for preparing (2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide, and how can purity be ensured?
Answer:
The synthesis of structurally analogous chromene derivatives often involves multi-step reactions, including imine formation, cyclization, and functional group modifications. Key steps include:
- Column chromatography purification to isolate intermediates, as demonstrated in the synthesis of quinoline derivatives (e.g., compounds 11–13 in ).
- HPLC analysis (≥95% purity) to confirm final product integrity .
- 1H/13C NMR spectroscopy to verify stereochemistry and regioselectivity, particularly for Z/E isomer differentiation .
- Use of tetrahydrofuran (THF) and triethylamine as solvents/reagents for imine coupling, as seen in similar carboxamide syntheses .
Basic: Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?
Answer:
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the Z-configuration of the imine group and the chromene scaffold. For example, coupling constants in 1H NMR can distinguish between Z and E isomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
- HPLC : Monitors purity (>95%) and detects byproducts from competing reactions (e.g., oxolan-2-ylmethyl group hydrolysis) .
- UV-Vis Spectroscopy : Useful for studying electronic transitions in the chromene core, which may inform photochemical applications .
Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D structure, and what challenges arise in refinement?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Provides definitive proof of the Z-configuration and chromene ring conformation. Tools like SHELXL ( ) and SHELXT ( ) automate space-group determination and refine anisotropic displacement parameters for heavy atoms (e.g., Cl, F) .
- Challenges :
- Disorder in the oxolan-2-ylmethyl group : Common in flexible substituents; partial occupancy modeling may be required.
- Twinned crystals : Use twin-law matrices in SHELXL to correct intensity data .
- Thermal motion : Anisotropic refinement for fluorine atoms to account for electron density delocalization .
Advanced: How does the compound’s stability vary under different pH, temperature, and solvent conditions?
Answer:
- pH Stability : The imine bond (C=N) may hydrolyze under acidic conditions. Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) with HPLC monitoring to identify degradation products .
- Thermal Stability : Thermogravimetric analysis (TGA) can assess decomposition thresholds. For storage, keep at –20°C in inert atmospheres to prevent oxidation of the fluorophenyl group .
- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMSO) that may disrupt the chromene ring; use THF or dichloromethane for solubility .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
Answer:
- Analog Synthesis : Modify the fluorophenyl, oxolan-2-ylmethyl, or chloro groups (e.g., replace Cl with Br or CF3) to assess electronic effects on bioactivity .
- Docking Studies : Use the crystallographic structure to model interactions with target proteins (e.g., kinases or GPCRs). Compare binding affinities with derivatives lacking the oxolan group .
- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC50 determination) to correlate substituent changes with activity .
Advanced: How can contradictory spectral or biological data be reconciled during SAR studies?
Answer:
- Data Triangulation : Cross-validate NMR and MS results with computational methods (e.g., DFT calculations for NMR chemical shifts) .
- Biological Replicates : Use ≥3 independent assays to address variability. For inconsistent IC50 values, check compound solubility or assay interference (e.g., autofluorescence of the chromene core) .
- Meta-Analysis : Compare findings with structurally related compounds (e.g., ’s pyrazolo-pyrimidinone derivatives) to identify trends in substituent effects .
Advanced: What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. The oxolan-2-ylmethyl group may improve solubility but reduce membrane permeability .
- Molecular Dynamics (MD) : Simulate the compound’s behavior in lipid bilayers to assess passive diffusion rates.
- Metabolism Prediction : GLORYx predicts phase I/II metabolites, highlighting potential oxidation sites (e.g., the chromene ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
